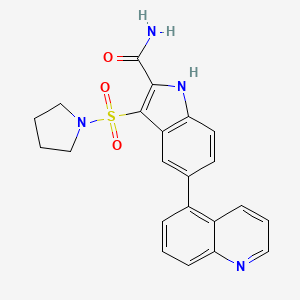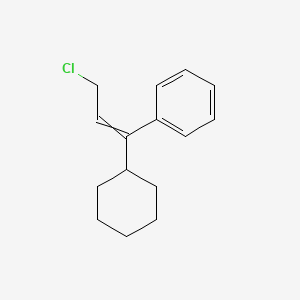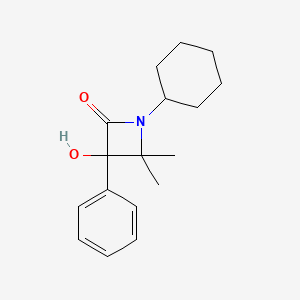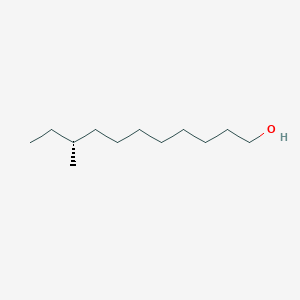![molecular formula C12H14OS B12608754 (Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone CAS No. 917906-11-7](/img/structure/B12608754.png)
(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone is a chemical compound that combines a bicyclic structure with a thiophene ring. The bicyclo[2.2.1]heptane moiety is a common scaffold in organic chemistry, known for its rigidity and stability, while the thiophene ring is a sulfur-containing heterocycle that is often found in biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[22One common method is the [2+2] cycloaddition reaction, which can be catalyzed by photochemistry . This reaction involves the use of dienes and a mercury lamp, although this method can be technically challenging and requires special equipment .
Industrial Production Methods
The use of photocatalytic cycloaddition reactions has been explored for the efficient production of bicyclic structures .
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Its potential biological activity makes it a subject of interest in drug discovery and development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity to its targets. The thiophene ring can participate in various interactions, including π-π stacking and hydrogen bonding, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic scaffold but may have different substituents.
Thiophene derivatives: Compounds with a thiophene ring but different additional structures.
Uniqueness
(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone is unique due to its combination of a rigid bicyclic structure and a biologically active thiophene ring. This dual functionality makes it a versatile compound in various fields of research and application .
Properties
CAS No. |
917906-11-7 |
|---|---|
Molecular Formula |
C12H14OS |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]heptanyl(thiophen-2-yl)methanone |
InChI |
InChI=1S/C12H14OS/c13-12(11-2-1-5-14-11)10-7-8-3-4-9(10)6-8/h1-2,5,8-10H,3-4,6-7H2 |
InChI Key |
KUHTZYDNEGASQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Isoquinolinecarbonitrile, 5-[[1-(3-hydroxypropyl)-4-piperidinyl]oxy]-](/img/structure/B12608684.png)

![3-{2-[2-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12608707.png)
methanone](/img/structure/B12608714.png)

![5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole](/img/structure/B12608719.png)
![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.1]heptane](/img/structure/B12608723.png)
![N-[2-(1-Oxopropan-2-yl)phenyl]acetamide](/img/structure/B12608726.png)

![2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)-](/img/structure/B12608738.png)
![Benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12608747.png)


![2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxolane](/img/structure/B12608774.png)
